molecular formula C10H10O2S B12906407 Bis(2-methylfuran-3-yl)sulfane CAS No. 93240-55-2

Bis(2-methylfuran-3-yl)sulfane

Cat. No.: B12906407
CAS No.: 93240-55-2
M. Wt: 194.25 g/mol
InChI Key: YYCJJKQREMPVBE-UHFFFAOYSA-N
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Description

Bis(2-methylfuran-3-yl)sulfane: is an organic compound belonging to the class of furans It is characterized by the presence of two 2-methylfuran-3-yl groups attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylfuran-3-yl)sulfane typically involves the reaction of 2-methylfuran with sulfur-containing reagents. One common method is the reaction of 2-methylfuran with sulfur dichloride (SCl2) under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methylfuran-3-yl)sulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted furans.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted furans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Bis(2-methylfuran-3-yl)sulfane is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It is investigated for its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.

Industry: In the industrial sector, this compound is used as a flavoring agent in food products. Its unique aroma and low odor threshold make it suitable for enhancing the flavor profile of various food items.

Mechanism of Action

The mechanism of action of bis(2-methylfuran-3-yl)sulfane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by disrupting their metabolic pathways.

Comparison with Similar Compounds

    Bis(2-methyl-3-furyl)disulfide: This compound is structurally similar but contains a disulfide bond instead of a sulfane bond. It is also used as a flavoring agent and has antimicrobial properties.

    2-Methylfuran: A simpler compound that serves as a precursor in the synthesis of bis(2-methylfuran-3-yl)sulfane. It is used in the production of various chemicals and as a biofuel.

Uniqueness: this compound stands out due to its unique combination of two 2-methylfuran-3-yl groups attached to a sulfur atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications.

Properties

CAS No.

93240-55-2

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

2-methyl-3-(2-methylfuran-3-yl)sulfanylfuran

InChI

InChI=1S/C10H10O2S/c1-7-9(3-5-11-7)13-10-4-6-12-8(10)2/h3-6H,1-2H3

InChI Key

YYCJJKQREMPVBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SC2=C(OC=C2)C

Origin of Product

United States

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